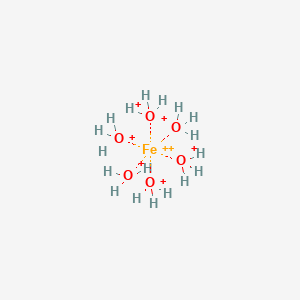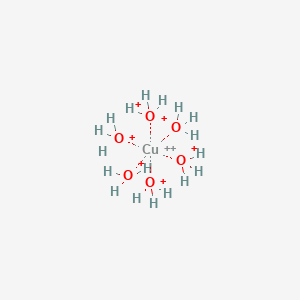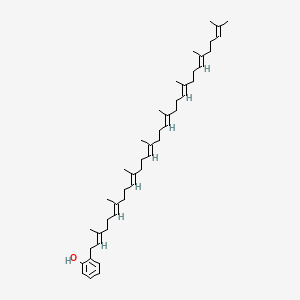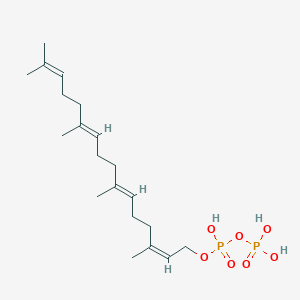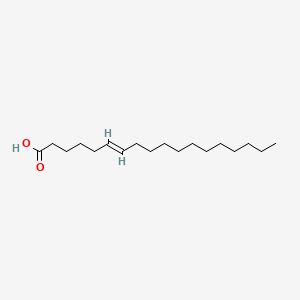
19'-Hexanoyloxyfucoxanthin
Overview
Description
19’-Hexanoyloxyfucoxanthin is a carotenoid pigment found predominantly in certain marine algae, particularly in dinoflagellates and haptophytes . This compound is part of the fucoxanthin family and plays a crucial role in the light-harvesting process during photosynthesis. It is characterized by its unique structure, which includes a hexanoyloxy group attached to the fucoxanthin molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 19’-Hexanoyloxyfucoxanthin typically involves the extraction from marine algae such as Emiliania huxleyi. The process includes the following steps :
Cultivation of Algae: The algae are cultivated under controlled conditions to maximize the production of the desired pigment.
Extraction: The pigment is extracted using solvents like acetone or methanol.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the compound.
Industrial Production Methods: Industrial production of 19’-Hexanoyloxyfucoxanthin follows similar steps but on a larger scale. The use of large bioreactors for algae cultivation and advanced chromatographic techniques for purification ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 19’-Hexanoyloxyfucoxanthin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 4-keto-19’-hexanoyloxyfucoxanthin.
Reduction: Reduction reactions can modify the functional groups attached to the fucoxanthin backbone.
Substitution: Substitution reactions can replace the hexanoyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Methanol, acetone, and dichloromethane are commonly used solvents.
Major Products:
Oxidation Products: 4-keto-19’-hexanoyloxyfucoxanthin.
Reduction Products: Various reduced forms of the original compound.
Substitution Products: Derivatives with different functional groups replacing the hexanoyloxy group.
Scientific Research Applications
19’-Hexanoyloxyfucoxanthin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 19’-Hexanoyloxyfucoxanthin involves its role in the light-harvesting complex of photosynthetic organisms. It absorbs light energy and transfers it to chlorophyll molecules, facilitating the conversion of light energy into chemical energy during photosynthesis . The molecular targets include various proteins and pigments within the photosynthetic apparatus, and the pathways involved are primarily related to the photosynthetic electron transport chain .
Comparison with Similar Compounds
19’-Butanoyloxyfucoxanthin: Another fucoxanthin derivative with a butanoyloxy group instead of a hexanoyloxy group.
Fucoxanthin: The parent compound without any acyloxy group.
Peridinin: A carotenoid found in dinoflagellates, similar in function but different in structure.
Uniqueness: 19’-Hexanoyloxyfucoxanthin is unique due to its specific acyloxy group, which influences its light absorption properties and its role in the photosynthetic process.
Properties
InChI |
InChI=1S/C48H68O8/c1-12-13-14-25-43(52)54-33-38(26-27-42-44(6,7)30-40(55-37(5)49)31-46(42,10)53)24-18-22-35(3)20-16-15-19-34(2)21-17-23-36(4)41(51)32-48-45(8,9)28-39(50)29-47(48,11)56-48/h15-24,26,39-40,50,53H,12-14,25,28-33H2,1-11H3/b16-15+,21-17+,22-18+,34-19+,35-20+,36-23+,38-24-/t27?,39-,40-,46+,47+,48-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIHQWOELANGE-QICHPRPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60147-85-5 | |
| Record name | 19'-Hexanoyloxyfucoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060147855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
